
S-2 Methanandamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-2 Methanandamide: is a synthetically created stable chiral analog of anandamide, a naturally occurring endocannabinoid. It is known for its potent agonistic effects on cannabinoid receptors, particularly the cannabinoid receptor 1, which is part of the central nervous system . The compound is formally named N-(2S-hydroxypropyl)-5Z,8Z,11Z,14Z-eicosatetraenamide and has a molecular formula of C23H39NO2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-2 Methanandamide involves the reaction of arachidonic acid with 2-hydroxypropylamine under specific conditions to form the desired amide. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the formation of the S-enantiomer .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product with high enantiomeric purity. The compound is often produced in solution form, typically in ethanol, to facilitate its use in various applications .
Chemical Reactions Analysis
Types of Reactions: S-2 Methanandamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the double bonds present in the molecule.
Substitution: Substitution reactions can occur at the amide or hydroxypropyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives, while reduction can result in the saturation of double bonds .
Scientific Research Applications
S-2 Methanandamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of cannabinoid receptor agonists.
Biology: The compound is employed in research on the endocannabinoid system and its role in various physiological processes.
Medicine: this compound is investigated for its potential therapeutic effects, including pain relief, anti-inflammatory properties, and neuroprotection.
Industry: The compound is used in the development of new pharmaceuticals and as a tool in drug discovery.
Mechanism of Action
S-2 Methanandamide exerts its effects primarily through its interaction with cannabinoid receptors, particularly the cannabinoid receptor 1. Upon binding to this receptor, it activates a series of intracellular signaling pathways that lead to various physiological responses. The compound also influences the release of neurotransmitters and modulates ion channel activity, contributing to its overall effects .
Comparison with Similar Compounds
Anandamide: The natural counterpart of S-2 Methanandamide, with similar but less potent effects.
R-Methanandamide: Another chiral analog with different enantiomeric properties.
2-Arachidonoylglycerol: Another endocannabinoid with distinct structural and functional properties.
Uniqueness: this compound is unique due to its higher potency and metabolic stability compared to anandamide. Its chiral nature also allows for more selective interactions with cannabinoid receptors, making it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C23H39NO2 |
|---|---|
Molecular Weight |
361.6 g/mol |
IUPAC Name |
N-(2-hydroxypropyl)icosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-21-22(2)25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26) |
InChI Key |
HTNMZCWZEMNFCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


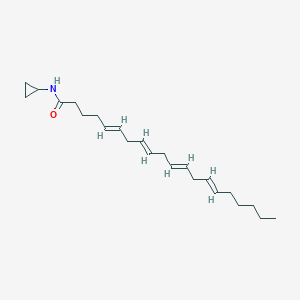
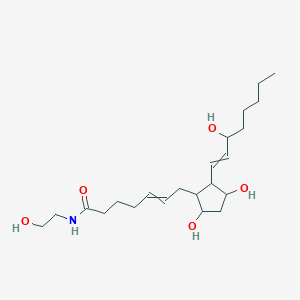

![4-hydroxy-N-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenyl]benzamide](/img/structure/B10767363.png)
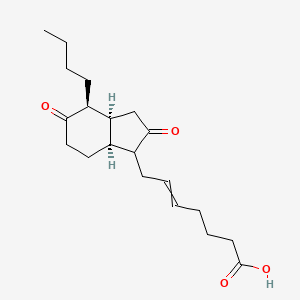

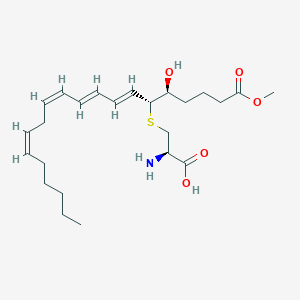

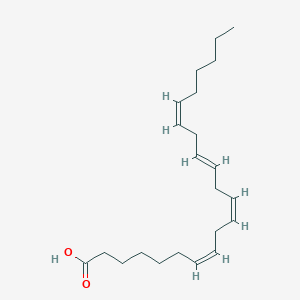
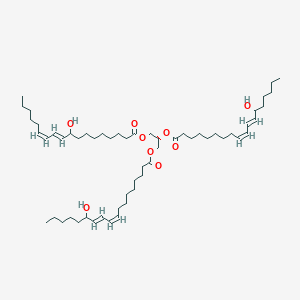
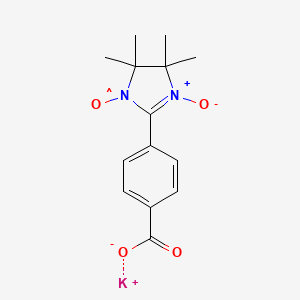
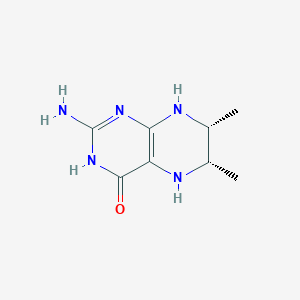
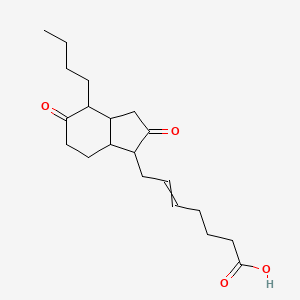
![[6'-acetyloxy-5-[2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]ethoxycarbonylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate](/img/structure/B10767479.png)
